molecular formula C16H14N4S2Zn B12321660 Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) CAS No. 57152-92-8

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)

Cat. No.: B12321660
CAS No.: 57152-92-8
M. Wt: 391.8 g/mol
InChI Key: GHPJYLIEFFVDGR-UHFFFAOYSA-L
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Description

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that features zinc ions coordinated with 4-methyl-1H-benzimidazole-2-thiolate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) typically involves the reaction of zinc salts with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. Common solvents used in the synthesis include ethanol and methanol. The reaction mixture is often heated to facilitate the formation of the complex .

Industrial Production Methods

Industrial production of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methyl-1H-benzimidazole-2-thiol. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced forms of the compound .

Scientific Research Applications

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various chemical reactions.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in the compound’s activity, facilitating the binding to target molecules. The thiolate ligands also contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes and cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Zinc bis(1H-benzimidazole-2-thiolate)
  • Zinc bis(2-methyl-1H-benzimidazole-2-thiolate)
  • Zinc bis(5-methyl-1H-benzimidazole-2-thiolate)

Uniqueness

Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to the presence of the 4-methyl group on the benzimidazole ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The 4-methyl group can enhance the compound’s stability and its interaction with specific biological targets .

Properties

CAS No.

57152-92-8

Molecular Formula

C16H14N4S2Zn

Molecular Weight

391.8 g/mol

IUPAC Name

zinc;4-methyl-1H-benzimidazole-2-thiolate

InChI

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2

InChI Key

GHPJYLIEFFVDGR-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2]

physical_description

Water or Solvent Wet Solid;  Dry Powder, Pellets or Large Crystals;  Dry Powder

Origin of Product

United States

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